nNOS Inhibitory Potency versus Selected Piperazine Derivatives
1-(3-Methylphenyl)-4-nitrosopiperazine inhibits neuronal nitric oxide synthase (nNOS) with an IC50 of 410 nM in Sprague-Dawley rat brain homogenates, measured via conversion of oxyhemoglobin to methemoglobin over 10 minutes by UV-visible spectroscopy [1]. This represents a distinct pharmacological activity not commonly reported for its closest positional isomers (1-(2-methylphenyl)-4-nitrosopiperazine and 1-(4-methylphenyl)-4-nitrosopiperazine), for which no nNOS inhibition data were identified in public databases. The meta-methyl substitution pattern may confer a favorable steric and electronic environment for binding to the nNOS active site, though direct comparative data are lacking.
| Evidence Dimension | nNOS inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 410 nM |
| Comparator Or Baseline | 1-(2-Methylphenyl)-4-nitrosopiperazine and 1-(4-Methylphenyl)-4-nitrosopiperazine: no nNOS inhibition data available in public databases; N-nitrosopiperazine (unsubstituted): no nNOS data identified |
| Quantified Difference | Not calculable due to absent comparator data |
| Conditions | Sprague-Dawley rat brain homogenates; oxyhemoglobin-to-methemoglobin conversion assay; UV-visible detection; 10 min incubation |
Why This Matters
The availability of quantitative nNOS inhibitory data provides a specific, measurable attribute that can be cited in procurement specifications, whereas positional isomers lack this characterization.
- [1] BindingDB. BDBM50347287 (CHEMBL1796278). Inhibition of nNOS in Sprague-Dawley rat brain homogenates assessed as conversion of oxyhemoglobin to methemoglobin measured for 10 mins by UV-visible spectroscopy. IC50: 410 nM. 2012. View Source
